molecular formula C7H12ClNO2 B1435937 Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride CAS No. 2098073-43-7

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride

Cat. No. B1435937
M. Wt: 177.63 g/mol
InChI Key: RAJXJKYXGSFURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 . It is used for research purposes .


Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride is represented by the formula C7H12ClNO2 .


Chemical Reactions Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine rings involves a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The diversification of novel heterocyclic amino acid derivatives was achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel synthesis methods for azetidinone derivatives, including those related to Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride, have been developed. These methods involve Lewis acid-catalyzed reactions and have been effective in producing various isomers of the compound (Cainelli et al., 2002).

  • Structural Analysis : The crystal structure of related compounds has been analyzed, providing insights into their molecular configurations. This structural information is crucial for understanding the properties and potential applications of these compounds (Boukhedena et al., 2018).

Biological Activities

  • Antimicrobial Activity : Some azetidinone derivatives have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, especially against resistant strains of bacteria (Mohite & Bhaskar, 2011).

  • Cytotoxicity Evaluation : Certain derivatives have been evaluated for cytotoxicity towards cancer cells, indicating their potential use in cancer research and therapy (Huang et al., 2019).

Advanced Applications

  • Neuropharmacological Effects : Research has explored the effects of related compounds on learning and memory in animal models, indicating potential neuropharmacological applications (Jiang Jing-ai, 2006).

  • Heterocyclic Amino Acid Derivatives : The synthesis of novel heterocyclic amino acid derivatives, including those with azetidinone rings, has been reported. These compounds have potential applications in various fields of medicinal chemistry (Gudelis et al., 2023).

Safety And Hazards

The safety data sheet for a similar compound, ethyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, causes serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

ethyl 2-(azetidin-3-ylidene)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-2-10-7(9)3-6-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJXJKYXGSFURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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